molecular formula C13H11N3O3 B2416027 1-(2-Furylmethyl)-7-methylpyrido[3,4-d]pyridazine-4,5(3H,6H)-dione CAS No. 160033-05-6

1-(2-Furylmethyl)-7-methylpyrido[3,4-d]pyridazine-4,5(3H,6H)-dione

Cat. No.: B2416027
CAS No.: 160033-05-6
M. Wt: 257.249
InChI Key: CNZVMERXOUPVOG-UHFFFAOYSA-N
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Description

1-(2-Furylmethyl)-7-methylpyrido[3,4-d]pyridazine-4,5(3H,6H)-dione is a heterocyclic compound that features a pyridazine ring fused with a pyridine ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

The synthesis of 1-(2-Furylmethyl)-7-methylpyrido[3,4-d]pyridazine-4,5(3H,6H)-dione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of hydrazones with Vilsmeier-Haack reagents, followed by intramolecular nucleophilic addition and elimination of carbon dioxide under reflux or microwave irradiation . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-(2-Furylmethyl)-7-methylpyrido[3,4-d]pyridazine-4,5(3H,6H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyridazine ring, using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Furylmethyl)-7-methylpyrido[3,4-d]pyridazine-4,5(3H,6H)-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-Furylmethyl)-7-methylpyrido[3,4-d]pyridazine-4,5(3H,6H)-dione involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of c-Met and Pim-1 kinases by binding to their ATP-binding sites, leading to the disruption of signaling pathways involved in cell proliferation and survival . This results in the induction of apoptosis and cell cycle arrest in cancer cells.

Comparison with Similar Compounds

1-(2-Furylmethyl)-7-methylpyrido[3,4-d]pyridazine-4,5(3H,6H)-dione can be compared with other pyridazine derivatives, such as:

    Hydralazine: An antihypertensive agent.

    Minaprine: An antidepressant.

    Cefozopran: An antibiotic.

What sets this compound apart is its unique structure, which allows it to interact with specific molecular targets, making it a promising candidate for drug development and other applications.

Properties

IUPAC Name

1-(furan-2-ylmethyl)-7-methyl-3,6-dihydropyrido[3,4-d]pyridazine-4,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c1-7-5-9-10(6-8-3-2-4-19-8)15-16-13(18)11(9)12(17)14-7/h2-5H,6H2,1H3,(H,14,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNZVMERXOUPVOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=O)N1)C(=O)NN=C2CC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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